

single-crystal X-ray diffraction of 1,3,5-Tris(3-bromophenyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tris(3-bromophenyl)benzene

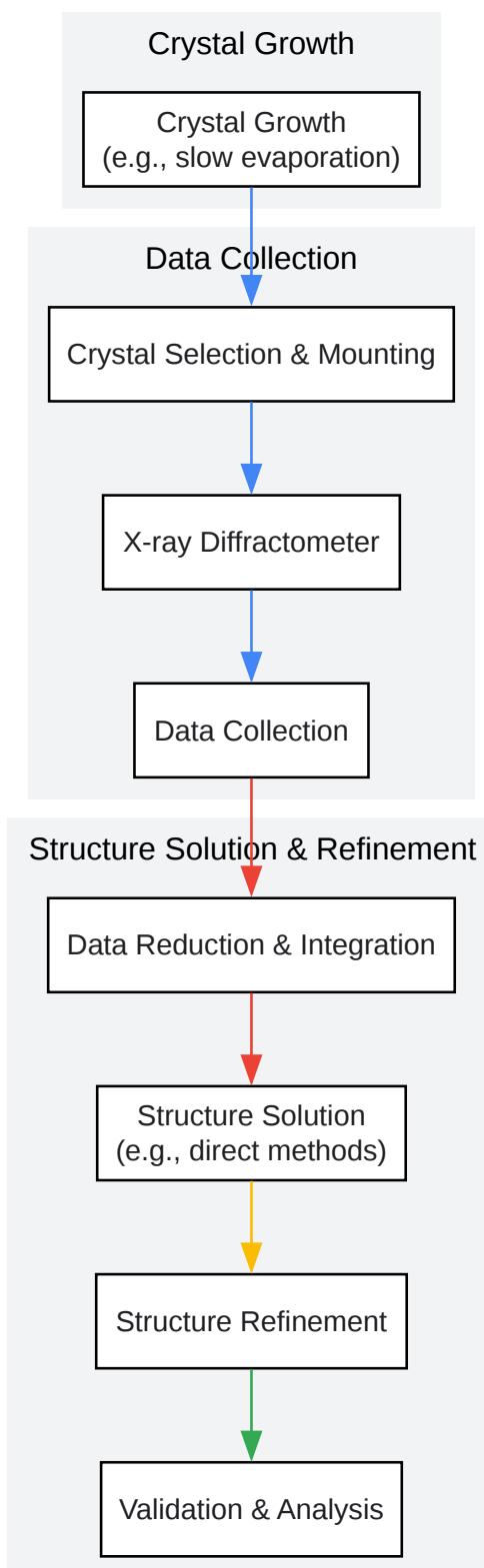
Cat. No.: B189653

[Get Quote](#)

An Objective Comparison of the Crystallographic Structure of 1,3,5-Tris(3-bromophenyl)benzene Analogs

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for analogs of **1,3,5-Tris(3-bromophenyl)benzene**. Due to the limited availability of public crystallographic data for **1,3,5-Tris(3-bromophenyl)benzene**, this document focuses on a detailed comparison with its structural isomer, 1,3,5-Tris(4-bromophenyl)benzene, and a closely related chlorinated analog, benzene-1,3,5-triyltris((4-chlorophenyl)methanone). This comparison offers valuable insights into the influence of substituent positioning and halogen atom identity on the crystal packing and molecular conformation of these triphenylbenzene derivatives.

Comparative Crystallographic Data


The following table summarizes the key crystallographic parameters for 1,3,5-Tris(4-bromophenyl)benzene and benzene-1,3,5-triyltris((4-chlorophenyl)methanone), providing a basis for structural comparison.

Parameter	1,3,5-Tris(4-bromophenyl)benzene	Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)
Chemical Formula	C ₂₄ H ₁₅ Br ₃	C ₂₇ H ₁₅ Cl ₃ O ₃
Molecular Weight	543.09 g/mol	493.77 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P 2 ₁ 2 ₁ 2 ₁	P 2 ₁ /c
a (Å)	14.4165	24.160
b (Å)	18.9655	9.2561
c (Å)	21.9088	10.5208
α (°)	90.00	90
β (°)	90.00	99.446
γ (°)	90.00	90
Volume (Å ³)	5985.3	2320.8
Z	12	4
R-factor	0.0728	0.1562

Data for 1,3,5-Tris(4-bromophenyl)benzene sourced from PubChem CID 139065433[1]. Data for benzene-1,3,5-triyltris((4-chlorophenyl)methanone) sourced from MDPI[2].

Experimental Workflow

The process of single-crystal X-ray diffraction analysis, from sample preparation to structure solution, is a meticulous workflow. The following diagram illustrates the key stages involved in a typical experiment.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol

The following is a representative experimental protocol for single-crystal X-ray diffraction analysis, based on standard laboratory practices.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For triphenylbenzene derivatives, common solvents include chloroform, dichloromethane, or mixtures containing ethanol or dioxane[2]. The solution is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent over several days to weeks.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, using monochromatic X-ray radiation (e.g., Mo K α , $\lambda = 0.71075 \text{ \AA}$) at a controlled temperature, often 293 K[2]. A series of diffraction images are collected as the crystal is rotated.
3. Data Reduction and Structure Solution: The collected diffraction data are integrated and corrected for various experimental factors to produce a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The resulting crystallographic information file (CIF) contains all the details of the crystal structure and the data collection and refinement process.

Discussion

The crystallographic data presented for the 4-bromo and 4-chloro analogs reveal significant differences in their crystal packing and symmetry. 1,3,5-Tris(4-bromophenyl)benzene crystallizes in the orthorhombic space group $P\ 2_12_12_1$, while benzene-1,3,5-triyltris((4-

chlorophenyl)methanone) adopts a monoclinic $P\ 2_1/c$ space group[1][2]. These differences are likely influenced by the position of the halogen substituent on the phenyl rings and the presence of the ketone linker in the chloro-analog, which can participate in different intermolecular interactions.

For the target molecule, **1,3,5-Tris(3-bromophenyl)benzene**, the meta-position of the bromine atoms would lead to a different molecular symmetry compared to the para-substituted isomer. This would likely result in a distinct crystal packing arrangement. The presence of bromine atoms allows for potential halogen bonding interactions ($\text{Br}\cdots\text{Br}$ or $\text{Br}\cdots\pi$), which can play a crucial role in directing the self-assembly of the molecules in the solid state. While specific crystallographic data for the 3-bromo isomer is not presented here, the comparative data from its analogs provide a strong foundation for predicting its structural characteristics and for guiding future crystallographic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CID 139065433 | C72H45Br9 | CID 139065433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [single-crystal X-ray diffraction of 1,3,5-Tris(3-bromophenyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189653#single-crystal-x-ray-diffraction-of-1-3-5-tris-3-bromophenyl-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com